2-(Azetidin-3-yloxy)-N-isopropylpropanamide
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Overview
Description
2-(Azetidin-3-yloxy)-N-isopropylpropanamide is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-N-isopropylpropanamide can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require optimization of reaction conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. These methods often employ commercially available starting materials and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-N-isopropylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Azetidin-3-yloxy)-N-isopropylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(Azetidin-3-yloxy)-N-isopropylpropanamide can be compared with other similar compounds, such as:
2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride: This compound has a similar azetidine core but different substituents, leading to variations in its chemical and biological properties.
2-(Azetidin-3-yloxy)-N-isopentylpropanamide: This compound also shares the azetidine core but has different alkyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)11-9(12)7(3)13-8-4-10-5-8/h6-8,10H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
VYHOTZQNYGFOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1CNC1 |
Origin of Product |
United States |
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